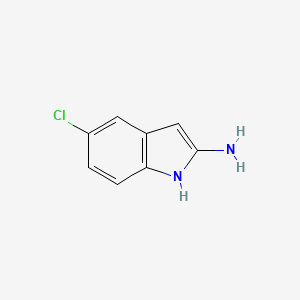

5-chloro-1H-indol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKDOPVYQRMPBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-1H-indol-2-amine CAS number 1378852-07-3

The following technical guide details the properties, synthesis, and applications of 5-chloro-1H-indol-2-amine (CAS 1378852-07-3). This document is structured for researchers requiring actionable protocols and mechanistic insights.

CAS Number: 1378852-07-3 Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol

Executive Summary & Chemical Identity

5-chloro-1H-indol-2-amine is a halogenated indole derivative characterized by an amino group at the C2 position. Unlike the stable 3-aminoindoles, 2-aminoindoles are chemically labile species that exist in a tautomeric equilibrium with 2-iminoindolines . This intrinsic instability presents a significant challenge in isolation and storage, often necessitating its generation in situ or isolation as a stable salt (e.g., hydrochloride or hydrobromide).

This compound serves as a high-value scaffold in medicinal chemistry, particularly for developing kinase inhibitors (targeting EGFR, BRAF) and fused heterocyclic systems (e.g., pyrimido[1,2-a]indoles) where the C2-amine acts as a dinucleophile.

Tautomeric Equilibrium

The reactivity of this compound is defined by the shift between the aromatic amino-indole form and the non-aromatic imino-indoline form.

Figure 1: The tautomeric equilibrium dictates that the free base is prone to oxidation and dimerization. The salt form locks the structure in the protonated amino-indole state.

Synthesis Protocols

Due to the instability of the free base, the authoritative method for synthesis involves the Curtius Rearrangement of the corresponding carboxylic acid, followed by acid hydrolysis to yield the stable hydrochloride salt.

Protocol A: Curtius Rearrangement (Authoritative Route)

This route is preferred for its reliability and the avoidance of unstable intermediates.

Precursors: 5-chloro-1H-indole-2-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol.

Step-by-Step Methodology:

-

Acyl Azide Formation:

-

Dissolve 5-chloro-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous toluene or dioxane.

-

Add Triethylamine (1.1 equiv) and stir at room temperature for 15 minutes.

-

Add Diphenylphosphoryl azide (DPPA) (1.1 equiv) dropwise. Stir for 2 hours at RT.

-

Mechanistic Insight: DPPA converts the carboxylic acid to the acyl azide without the need for harsh thionyl chloride conditions, preserving the indole ring.

-

-

Rearrangement to Isocyanate:

-

Heat the reaction mixture to reflux (approx. 80–100°C).

-

Monitor gas evolution (N₂). The acyl azide undergoes Curtius rearrangement to form the intermediate 5-chloro-1H-indol-2-yl isocyanate .

-

Critical Checkpoint: Ensure complete cessation of gas evolution before proceeding.

-

-

Carbamate Trapping (Boc-Protection):

-

Add excess tert-butanol (t-BuOH) to the isocyanate solution and reflux for 4–6 hours.

-

Concentrate in vacuo to obtain the tert-butyl (5-chloro-1H-indol-2-yl)carbamate .

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

-

Deprotection to Salt:

-

Dissolve the carbamate in dichloromethane (DCM).

-

Add 4M HCl in dioxane (5–10 equiv) at 0°C.

-

Stir at RT for 2 hours. The product, 5-chloro-1H-indol-2-amine hydrochloride , precipitates as a solid.

-

Filter and wash with diethyl ether. Store under argon at -20°C.

-

Protocol B: Metal-Catalyzed Cyclization (Modern Route)

For high-throughput synthesis, a copper-catalyzed cascade reaction can be employed using ynamides.

-

Reactants: 4-Chloro-2-haloaniline + Ynamide.

-

Catalyst: CuCl₂ or Au(I) salts.

-

Conditions: Toluene, 80°C.

-

Mechanism: Hydroamination of the ynamide followed by intramolecular cyclization.

Figure 2: Synthetic pathway via Curtius Rearrangement to yield the stable hydrochloride salt.

Handling, Stability & Safety

The handling of 5-chloro-1H-indol-2-amine requires strict adherence to protocols designed for oxidation-sensitive compounds.

| Parameter | Specification | Causality / Reason |

| Storage Form | Hydrochloride Salt (HCl) | The free amine rapidly oxidizes to isatin derivatives or dimerizes to indolo[3,2-b]indoles upon exposure to air. |

| Temperature | -20°C (Desiccated) | Retards thermal degradation and hydrolysis. |

| Atmosphere | Argon or Nitrogen | Prevents auto-oxidation of the electron-rich indole ring. |

| Solubility | DMSO, Methanol (Salt) | The salt is insoluble in non-polar solvents; free base (generated in situ) is soluble in DCM/EtOAc. |

Self-Validating Check: Before using the stored salt, perform a quick 1H NMR in DMSO-d6 . A sharp singlet around 11-12 ppm (indole NH) and a broad singlet for the amine protons (often exchangeable) confirm integrity. The appearance of multiple peaks in the aromatic region suggests oxidative dimerization.

Applications in Drug Discovery

The 5-chloro-1H-indol-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for other bicyclic systems.

Kinase Inhibition (EGFR / BRAF)

Derivatives of 5-chloroindole are potent inhibitors of tyrosine kinases. The 2-amino group functions as a critical hydrogen bond donor/acceptor in the ATP-binding pocket of kinases like EGFR and BRAF .

-

Mechanism: The indole core mimics the adenine ring of ATP. The 5-chloro substituent fills the hydrophobic pocket (Gatekeeper residue), enhancing selectivity.

-

Key Reference: Studies on 5-chloro-indole-2-carboxamides demonstrate high affinity for mutant EGFR (T790M) [1].

Synthesis of Fused Heterocycles

The compound acts as a 1,3-dinucleophile (nitrogen at position 1 and carbon at position 3) or a 1,2-dinucleophile (amine nitrogen and indole nitrogen).

-

Reaction: Condensation with 1,3-dicarbonyls or malonates yields pyrimido[1,2-a]indoles .

-

Utility: These tricyclic structures are explored as DNA intercalators and antiviral agents.

GPCR Ligands

The 5-chloroindole moiety is a known pharmacophore for 5-HT (Serotonin) receptors. The 2-amino derivative allows for the extension of side chains that can probe the orthosteric binding sites of 5-HT6 or 5-HT2A receptors.

References

-

BenchChem. (2025).[1] The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. Retrieved from

-

Rydon, H. N., & Tweddle, J. C. (1955).[1] Synthesis of bz-chloro-indoles. Journal of the Chemical Society.[1] (Foundational synthesis of chloroindoles).

- CN Patent 108440496A.Method for preparing 2-aminoindole derivatives.

- Katritzky, A. R., et al. (2010). Tautomerism of Heterocycles. Academic Press. (Authoritative source on aminoindole-iminoindoline equilibrium).

-

Chemical Communications. (2012). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Retrieved from

Sources

Chemical Structure & Synthesis Guide: 5-Chloro-1H-indol-2-amine vs. 5-Chloroindole

Executive Summary

This technical guide analyzes the structural divergence between 5-chloroindole (a stable, electron-rich aromatic scaffold) and 5-chloro-1H-indol-2-amine (a highly reactive, tautomeric building block). While both share the 5-chloro-indole core, the introduction of the amino group at the C2 position fundamentally alters the electronic landscape, stability profile, and synthetic utility of the molecule.

-

5-Chloroindole: Acts as a classic electron-rich heterocycle, primarily undergoing electrophilic aromatic substitution at C3.[1]

-

5-Chloro-1H-indol-2-amine: Exists in a dynamic equilibrium between the amino-indole and imino-indoline tautomers. It functions as a masked amidine, exhibiting higher basicity and susceptibility to oxidation (e.g., to isatin derivatives) compared to its non-aminated counterpart.

Structural Analysis & Tautomerism

5-Chloroindole: The Aromatic Standard

The 5-chloroindole scaffold maintains full aromaticity across the bicyclic system. The nitrogen lone pair participates in the

-

Key Feature: High electron density at C3.[1]

-

Stability: Thermodynamically stable; resistant to auto-oxidation under standard conditions.

5-Chloro-1H-indol-2-amine: The Tautomeric Challenge

The 2-aminoindole motif is structurally deceptive. Unlike 5-chloroindole, the C2-amino derivative rarely exists purely as the aromatic "amine" in solution. Instead, it equilibrates with the 2-iminoindoline form. This tautomerism disrupts the aromaticity of the pyrrole ring, creating a highly reactive C3 center and an amidine-like N1-C2-N

-

Amino Form (Aromatic): Favored in polar aprotic solvents or when N-acylated.

-

Imino Form (Non-aromatic): Often favored in the free base form; responsible for the compound's high pKa (~8-9) compared to indole (pKa ~ -2).

Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton shift driving the amino-imino equilibrium.

Figure 1: Tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form.[2][3]

Physicochemical Comparison

The following table contrasts the key properties critical for experimental design.

| Feature | 5-Chloroindole | 5-Chloro-1H-indol-2-amine |

| CAS Registry | 17422-32-1 | 873055-23-3 (Free base) / Varies for HCl salt |

| Molecular Weight | 151.59 g/mol | 166.61 g/mol |

| Primary Reactivity | Electrophilic Substitution (C3) | Nucleophilic Attack (N-amine), Cyclization |

| Basicity (pKa) | Very Low (~ -2, protonation at C3) | High (~ 8-9, protonation at N1/Imine N) |

| Stability | Stable solid | Unstable free base; Oxidizes to 5-chloroisatin |

| Storage | Ambient, dry | -20°C, under Argon, typically as HCl salt |

| H-Bond Donors | 1 (Indole NH) | 3 (Indole NH + NH2) |

Experimental Synthesis Protocols

Protocol A: Synthesis of 5-Chloroindole (Fischer Indole Method)

This is the industry-standard route for stable indole cores.

Reagents: 4-Chlorophenylhydrazine hydrochloride, Acetaldehyde (or equivalent synthon like vinyl ethyl ether), Polyphosphoric acid (PPA).

-

Hydrazone Formation: Dissolve 4-chlorophenylhydrazine HCl (1.0 eq) in ethanol. Add acetaldehyde (1.1 eq) dropwise at 0°C. Stir for 1 hour. Evaporate solvent to yield the hydrazone.

-

Cyclization: Suspend the hydrazone in PPA (10 wt eq). Heat to 100-110°C for 2-3 hours. The mixture will darken as cyclization occurs and ammonia is evolved.

-

Workup: Pour the hot reaction mixture onto crushed ice/water. Neutralize with NaOH (aq) to pH 8.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4.

-

Purification: Recrystallize from hexanes/toluene or purify via silica chromatography (Hexane:EtOAc 9:1).

Protocol B: Synthesis of 5-Chloro-1H-indol-2-amine (Reductive Cyclization)

Note: Direct synthesis is difficult due to instability. The following method generates the stable hydrochloride salt via a "one-pot" reduction of a nitrile precursor.

Reagents: 5-Chloro-2-nitro-phenylacetonitrile (or 2-cyano-2-(5-chloro-2-nitrophenyl)acetamide), Iron powder (Fe), Acetic Acid (AcOH), HCl.

-

Precursor Dissolution: Dissolve 5-chloro-2-nitro-phenylacetonitrile (1.0 eq) in a mixture of AcOH/EtOH (1:4 v/v).

-

Reduction: Add Iron powder (5.0 eq) slowly to the stirring solution. Heat to reflux (80°C) for 2-4 hours.

-

Mechanism:[4] Reduction of the nitro group to an aniline (-NH2) triggers spontaneous intramolecular nucleophilic attack on the nitrile carbon.

-

-

Salt Formation: Filter off the iron residues while hot. To the filtrate, add concentrated HCl (2.0 eq) dropwise.

-

Isolation: Cool the solution to 0°C. The 5-chloro-1H-indol-2-amine hydrochloride salt will precipitate.

-

Filtration: Collect the solid by filtration under inert atmosphere (Argon). Wash with cold ether. Do not neutralize to free base unless immediately using in the next step.

Synthesis Workflow Diagram

Figure 2: Comparative synthetic pathways for the two indole derivatives.

Reactivity & Medicinal Chemistry Applications[5][6][7]

5-Chloroindole Applications[4][7][8][9]

-

Kinase Inhibition: Used as a scaffold for ATP-competitive inhibitors. The Cl atom at C5 often occupies hydrophobic pockets in the kinase hinge region.

-

Receptor Modulation: Acts as a Positive Allosteric Modulator (PAM) for the 5-HT3 receptor , enhancing serotonin signaling.[4]

-

C3 Functionalization: Readily undergoes Vilsmeier-Haack formylation to yield 5-chloroindole-3-carboxaldehyde, a precursor for Knoevenagel condensations.

5-Chloro-1H-indol-2-amine Applications[4]

-

Bioisostere Strategy: The 2-aminoindole moiety serves as a bioisostere for 2-aminothiazoles and guanidines , offering unique H-bond donor/acceptor patterns.

-

Tricyclic Synthesis: The C2-amine and N1-H provide a "1,3-binucleophile" motif. Reacting 5-chloro-1H-indol-2-amine with 1,3-dicarbonyls yields pyrimido[1,2-a]indoles , a scaffold found in DNA intercalators and antiviral agents.

-

Stability Warning: In biological assays, the free base can oxidize to generate reactive oxygen species (ROS) or covalent modifiers (iminoquinones). Validation of activity often requires control experiments to rule out "PAINS" (Pan-Assay Interference Compounds) behavior caused by oxidation.

References

-

BenchChem. "5-Chloroindole: A Comprehensive Physicochemical and Functional Profile." BenchChem Technical Notes. Accessed March 2026.

-

MDPI. "The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure." Molecules, 2026.[5]

-

Journal of Medicinal Chemistry. "Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives." ACS Publications.

-

National Institute of Standards and Technology (NIST). "1H-Indole, 5-chloro- Data."[6] NIST WebBook.

-

ResearchGate. "Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine."

Sources

The Tautomeric Dynamics and Chemical Stability of 2-Amino-5-chloroindole: A Comprehensive Technical Guide

Executive Summary

The 2-aminoindole scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antimalarials, and GPCR modulators. However, handling these derivatives—specifically 2-amino-5-chloroindole —requires a rigorous understanding of their intrinsic tautomeric equilibrium and extreme susceptibility to aereal oxidation. This whitepaper provides an in-depth mechanistic analysis of 2-amino-5-chloroindole tautomerism, thermodynamic solvent effects, and field-proven, self-validating protocols for structural characterization and stability tracking.

Mechanistic Framework of 2-Aminoindole Tautomerism

The Amino-Imino Equilibrium

2-Aminoindoles are characterized by a dynamic tautomeric equilibrium between the 2-aminoindole (aromatic enamine) form and the 2-iminoindoline (non-aromatic imine) form[1]. The thermodynamic preference is fundamentally dictated by the preservation of the indole ring's aromaticity. Because the 2-iminoindoline form requires the localization of two protons at the C-3 position (sp3 hybridization), it disrupts the aromatic

Fig 1: Tautomeric equilibrium between the aromatic enamine and non-aromatic imino forms.

Electronic Influence of the 5-Chloro Substituent

The C-3 position of the 2-aminoindole tautomer possesses significant enamine character, making it highly nucleophilic. The introduction of a chlorine atom at the C-5 position exerts a competing electronic effect:

-

Inductive Effect (-I): The electronegative chlorine withdraws electron density from the aromatic system, slightly increasing the acidity of the N-H protons and subtly reducing the nucleophilicity of C-3 compared to the unsubstituted analog.

-

Resonance Effect (+M): The lone pairs on the chlorine atom can donate into the

-system, though this effect is weak.

The net result is that while the 5-chloro group stabilizes the aromatic enamine form, the C-3 carbon remains highly susceptible to electrophilic attack and autoxidation[3].

Thermodynamic & Solvent Effects

The position of the tautomeric equilibrium is highly solvent-dependent. The polarity and hydrogen-bonding capacity of the microenvironment can either stabilize the polarized enamine or force a shift toward the imino form.

Table 1: Solvent Influence on 2-Amino-5-chloroindole Tautomeric Ratio

| Solvent | Dielectric Constant ( | Dominant Tautomer | Mechanistic Rationale |

| DMSO- | 46.8 | 2-Aminoindole (>95%) | Strong H-bond acceptor capabilities stabilize the exocyclic |

| Methanol- | 32.6 | 2-Aminoindole (~90%) | Protic nature stabilizes the highly polarized enamine system, though rapid proton exchange occurs at the exocyclic nitrogen. |

| CDCl | 4.8 | Mixed / Dimerized | The lack of solvent-solute H-bonding promotes intermolecular H-bonding (dimerization) and allows a partial shift toward the 2-iminoindoline intermediate. |

Chemical Reactivity and Autoxidation Pathways

A critical vulnerability in the handling of 2-aminoindoles is their extreme susceptibility to aereal oxidation[3]. The electron-rich C-3 position readily reacts with triplet oxygen (

The Causality of Degradation:

The oxidation proceeds via the attack of

Fig 2: Autoxidation pathway of 2-aminoindoles via a 3-hydroperoxyindolenine intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity during the characterization of 2-amino-5-chloroindole, the following protocols are designed as self-validating systems. Every step includes an internal control to verify that the observed data is an artifact of the molecule, not the handling procedure.

Protocol A: NMR-Based Tautomer Quantification

Objective: Accurately determine the

Step-by-Step Methodology:

-

Sample Preparation (Glovebox): Weigh 5 mg of 2-amino-5-chloroindole under an Argon atmosphere.

-

Solvent Addition: Dissolve the compound in 0.6 mL of strictly anhydrous DMSO-

(stored over 3Å molecular sieves). Transfer to an NMR tube and seal with a PTFE cap and Parafilm. -

Equilibration: Incubate the sealed tube at 25°C in the dark for 30 minutes to ensure thermodynamic equilibrium is reached.

-

Acquisition: Acquire a

H-NMR spectrum (400 MHz or 600 MHz). -

Self-Validation & Analysis:

-

Validation Check: Check the water peak at ~3.33 ppm. If the peak is broad or integrates to >0.5 equivalents, discard the sample as proton exchange will invalidate the results.

-

Integration: Integrate the aromatic C3-H singlet (~6.0–6.5 ppm) corresponding to the enamine tautomer, and the aliphatic C3-H

singlet (~3.5–4.0 ppm) corresponding to the imino tautomer. Calculate the ratio.

-

Fig 3: Self-validating NMR workflow for the quantification of tautomeric ratios.

Protocol B: Controlled Autoxidation Kinetic Assay

Objective: Validate the storage integrity of the batch by monitoring its susceptibility to oxidation. Causality: By intentionally exposing a controlled aliquot to atmospheric oxygen and monitoring the decay of the parent mass, researchers can establish the half-life of the batch under benchtop conditions, dictating future handling time-limits.

Step-by-Step Methodology:

-

Baseline Establishment: Prepare a 1 mM solution of 2-amino-5-chloroindole in degassed Acetonitrile. Immediately inject into an LC-MS system to establish the baseline Area Under the Curve (AUC) for the parent mass (

). -

Oxygen Exposure: Transfer 5 mL of the solution to an open vial. Bubble atmospheric air through the solution at a constant rate of 10 mL/min using a mass flow controller.

-

Kinetic Sampling: Extract 50

L aliquots at -

Self-Validation & Analysis:

-

Validation Check: The internal standard AUC must remain constant across all time points (

). If it deviates, the LC-MS injection volume is inconsistent. -

Kinetic Plot: Plot the normalized AUC of the parent mass against time to calculate the degradation rate constant (

). The appearance of

-

Conclusion

The utility of 2-amino-5-chloroindole in drug development is intrinsically tied to its tautomeric behavior. While the 5-chloro substituent provides moderate electronic stabilization to the aromatic 2-aminoindole form, the molecule's enamine character at C-3 demands rigorous environmental controls. By employing anhydrous, polar aprotic solvents for characterization and strictly anaerobic conditions for storage, researchers can mitigate the rapid autoxidation pathways that otherwise compromise experimental integrity.

References

-

National Institutes of Health (PMC). "A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles with Potent in vivo Antimalaria Activity." NIH PubMed Central. Available at:[Link]

-

University of Camerino (UNICAM). "2‐Aminoindoles and 2‐Iminoindolines as Viable Precursors of Indole‐Fused Nitrogenated Polyheterocycles." UNICAM Institutional Repository. Available at:[Link]

-

CLOCKSS Archive. "3-Hydroperoxyindolenines as Oxidizing Agents." Heterocycles. Available at:[Link]

Sources

Technical Whitepaper: 5-Chloroindolin-2-imine – Physicochemical Stability and Synthetic Utility

[1]

Executive Summary

5-Chloroindolin-2-imine represents a unique class of "masked" indoles.[1] While it serves as a potent nucleophilic scaffold for drug development, its utility is often limited by its complex tautomeric equilibrium and high susceptibility to hydrolytic degradation. This guide dissects the molecular architecture, stability limitations, and optimized handling protocols required to utilize this intermediate effectively in medicinal chemistry campaigns.

Molecular Architecture & Tautomerism

The defining characteristic of 5-chloroindolin-2-imine is its rapid tautomeric interconversion.[1] Unlike simple indoles, this molecule exists in a dynamic equilibrium between the aromatic 2-aminoindole form and the non-aromatic 2-iminoindoline form.

The Tautomeric Equilibrium

The 5-chloro substituent exerts a strong inductive effect (-I), withdrawing electron density from the benzene ring. This destabilizes the developing positive charge in the transition state of electrophilic substitutions but stabilizes the amidine-like system in the imine form.

-

Form A (Amino-indole): Aromatic, but the electron-rich C3 position is highly nucleophilic.

-

Form B (Imino-indoline): Non-aromatic, favored in polar protic solvents and crystal lattices of salts.[1]

DOT Diagram 1: Tautomeric Equilibrium

Caption: The dynamic equilibrium between the aromatic amino-indole and the non-aromatic imino-indoline, stabilized by protonation.

Stability Profile & Degradation Pathways

The primary challenge in handling 5-chloroindolin-2-imine is its instability in solution.[1] It is not a "shelf-stable" reagent in its free base form and must be generated in situ or stored as a salt (e.g., hydrochloride or hydrobromide).

Hydrolytic Degradation

In aqueous media, particularly under acidic conditions, the imine functionality undergoes rapid hydrolysis. The mechanism involves the attack of water on the protonated imine carbon (C2), leading to the elimination of ammonia and the formation of 5-chlorooxindole (5-chloroindolin-2-one).

Oxidative Sensitivity

The electron-rich nature of the 2-aminoindole tautomer makes it susceptible to auto-oxidation.[1] Exposure to air, especially in solution, leads to the formation of radical intermediates that dimerize (forming indigoid-like dyes) or oxidize further to 5-chloroisatin .

DOT Diagram 2: Degradation Mechanisms

Caption: Major degradation pathways. Hydrolysis to oxindole is the dominant pathway in aqueous acid; oxidation occurs in aerobic solutions.

Stability Data Summary

| Parameter | Condition | Observation |

| Solid State (HCl Salt) | 4°C, Desiccated | Stable > 12 months. Non-hygroscopic.[1] |

| Solution (Free Base) | DMSO, 25°C | |

| Aqueous Acid (pH 1-3) | 25°C | Rapid hydrolysis to 5-chlorooxindole ( |

| Aqueous Base (pH > 10) | 25°C | Moderate stability; prone to dimerization.[1] |

Synthetic Pathways & Handling[2][3][4][5][6][7]

Due to the instability of the free base, the reductive cyclization strategy is the industry standard for generating high-purity 5-chloroindolin-2-imine, typically isolated immediately as the hydrochloride salt.

Recommended Synthesis: The One-Pot Reductive Cyclization

This method avoids the isolation of unstable intermediates.[1]

-

Condensation: Reaction of 2-fluoro-5-chloronitrobenzene with cyanoacetamide (or ethyl cyanoacetate followed by decarboxylation conditions) in the presence of a base (KOH/DMF).[1]

-

Reductive Cyclization: The resulting intermediate is subjected to reduction (Fe/AcOH or H2/Pd-C).[1] The reduction of the nitro group triggers a spontaneous nucleophilic attack on the nitrile carbon, closing the ring to form the 2-aminoindole core.

-

Salt Formation: The crude reaction mixture is treated immediately with anhydrous HCl in dioxane/ether to precipitate the stable salt.[1]

DOT Diagram 3: Synthetic Workflow

Caption: The preferred "One-Pot" reductive cyclization route minimizes exposure of the unstable free base.

Handling Protocols

-

Solvents: Use degassed, anhydrous solvents (DMF, DMSO, or Ethanol) for reactions involving the free base.

-

Atmosphere: Strictly inert atmosphere (Argon/Nitrogen) is required to prevent oxidative dimerization.[1]

-

Work-up: Avoid aqueous work-ups if possible. If necessary, keep pH basic (>9) and work quickly at

.

Analytical Characterization

Validating the identity of 5-chloroindolin-2-imine requires distinguishing it from its hydrolysis product (oxindole).[1]

NMR Spectroscopy (DMSO- )

-

NMR:

-

Imine/Amine protons: Broad singlets around

8.0–10.0 ppm (exchangeable with -

C3-H: In the amino-form, the C3 proton appears as a sharp singlet around

5.8–6.2 ppm. In the imine form (salt), this shifts downfield or becomes a methylene signal ( -

Aromatic Region: Distinct pattern for 5-chloro substitution (d, dd, d).

-

Mass Spectrometry[1]

-

ESI-MS: Shows

at -

Differentiation: 5-Chlorooxindole (hydrolysis product) appears at

(

Applications in Drug Discovery[3][8]

The 5-chloroindolin-2-imine scaffold acts as a bioisostere for guanidines and amidines.[1]

-

Kinase Inhibition: The motif mimics the hinge-binding region of ATP, forming bidentate hydrogen bonds (Donor-Acceptor) with the kinase backbone.[1]

-

GPCR Ligands: Used in the synthesis of histamine H4 antagonists and alpha-adrenergic ligands.[1]

-

Fused Heterocycles: It serves as a precursor for pyrimido[1,2-a]indoles via condensation with malonates or acetoacetates.[1]

References

-

Tautomerism and Stability of 2-Aminoindoles

-

Synthetic Methodology (Reductive Cyclization)

-

Oxidative Degradation

-

Physicochemical Properties

-

PubChem Compound Summary.[1] "5-Chloro-1H-indol-2-amine (Analogous Data)."

-

molecular weight and formula of 5-chloro-1H-indol-2-amine

This guide provides an in-depth technical analysis of 5-chloro-1H-indol-2-amine , a critical heterocyclic building block in medicinal chemistry. It addresses the compound's physicochemical properties, synthesis challenges (specifically its tautomeric instability), and rigorous characterization protocols.

Synonyms: 5-Chloro-2-aminoindole; 5-Chloro-1H-indol-2-yl-amine CAS Registry Number: 1378852-07-3 (Free base), 28492-99-1 (HCl salt equivalent context)

Executive Summary

5-Chloro-1H-indol-2-amine is a halogenated indole derivative primarily utilized as a pharmacophore in the development of kinase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Unlike its stable 3-amino isomers, the 2-aminoindole scaffold presents unique synthetic challenges due to its rapid tautomerization to the thermodynamically favored 2-iminoindoline form and its susceptibility to oxidative dimerization.

This guide outlines a robust, self-validating synthetic workflow utilizing the Curtius Rearrangement , designed to bypass the instability of the free base by isolating the compound as a stable hydrochloride salt or carbamate intermediate.

Physicochemical Specifications

The following data distinguishes the free base from the stable salt forms typically handled in the laboratory.

| Property | Free Base (5-Chloro-1H-indol-2-amine) | Hydrochloride Salt (5-Chloro-1H-indol-2-amine · HCl) |

| Molecular Formula | C₈H₇ClN₂ | C₈H₈Cl₂N₂ |

| Molecular Weight | 166.61 g/mol | 203.07 g/mol |

| Exact Mass | 166.0298 | 202.0065 |

| Appearance | Unstable off-white solid (darkens rapidly) | White to pale beige crystalline solid |

| Solubility | DMSO, MeOH (sparingly in CHCl₃) | Water, DMSO, MeOH |

| pKa (Calculated) | ~5.8 (conjugate acid) | N/A |

Tautomeric Equilibrium & Stability

The "Expertise" pillar of working with this compound lies in understanding its tautomerism. In solution, the 1H-indole-2-amine (A) exists in equilibrium with the 3H-indol-2-imine (B).

-

Free Base: The imine form (B) is often favored in polar solvents, rendering the compound susceptible to oxidation into 5-chloroisatin .

-

Salt Form: Protonation occurs at the exocyclic nitrogen (or C3), stabilizing the structure as the amidinium-like cation.

Figure 1: The amino-imino tautomeric equilibrium. The shift toward the imino form drives oxidative degradation, necessitating storage as a salt.

Synthetic Protocol: The Curtius Rearrangement Route[1][2][3][4]

Direct amination of 5-chloroindole is low-yielding. The authoritative industrial standard for synthesizing 5-chloro-1H-indol-2-amine is the Curtius Rearrangement of 5-chloroindole-2-carboxylic acid. This route allows for the isolation of a stable Boc-protected intermediate before generating the sensitive amine salt.

Reaction Workflow

Figure 2: Step-by-step synthetic pathway via Curtius Rearrangement using Diphenylphosphoryl Azide (DPPA).[1]

Detailed Methodology

Reagents: 5-Chloroindole-2-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (Et₃N, 1.2 eq), tert-Butanol (excess), Toluene (anhydrous).

Step 1: Formation of the Boc-Carbamate

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Suspend 5-chloroindole-2-carboxylic acid in anhydrous Toluene/t-BuOH (1:1 ratio). Add Et₃N.

-

Activation: Add DPPA dropwise at room temperature. Stir for 30 minutes.

-

Rearrangement: Heat the mixture to 80°C . Observe nitrogen gas evolution. Maintain reflux for 4–6 hours until gas evolution ceases.

-

Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate tert-butyl (5-chloro-1H-indol-2-yl)carbamate.

Step 2: Salt Formation (Deprotection)

-

Dissolve the Boc-intermediate in minimal CH₂Cl₂.

-

Add 4M HCl in Dioxane (5 eq) at 0°C.

-

Stir at RT for 2 hours. The product will precipitate as a white/off-white solid.

-

Isolation: Filter the solid under Argon. Wash with cold Et₂O to remove residual silanes/scavengers.

-

Storage: Store immediately at -20°C under desiccant.

Analytical Characterization (Self-Validating)

To confirm the identity and purity of the product, the following spectral signatures must be verified.

Mass Spectrometry (LC-MS)

-

Method: ESI+ (Electrospray Ionization).

-

Expected Mass:

-

[M+H]⁺: 167.0 (for ³⁵Cl isotope).

-

[M+H+2]⁺: 169.0 (for ³⁷Cl isotope).

-

-

Validation: A characteristic 3:1 intensity ratio between the 167 and 169 peaks confirms the presence of a single chlorine atom.

Proton NMR (¹H-NMR) in DMSO-d₆

The NMR spectrum will reveal the tautomeric state.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 11.5 - 12.0 | Broad Singlet | 1H | NH (Indole N1) | Disappears with D₂O shake. |

| 7.50 | Doublet (J=2 Hz) | 1H | H-4 | Meta-coupling to H-6. |

| 7.30 | Doublet (J=8.5 Hz) | 1H | H-7 | Ortho-coupling to H-6. |

| 7.05 | dd (J=8.5, 2 Hz) | 1H | H-6 | Distinctive coupling pattern. |

| 5.80 | Singlet | 1H | H-3 | Critical Marker: If this signal is sharp and at ~5.8 ppm, it indicates the amino-form (1H) . If absent or shifted upfield to ~3.5-4.0 ppm (as CH₂), it indicates the imino-form (3H) . |

| 6.5 - 8.5 | Broad | 2H-3H | NH₂ / NH⁺ | Exchangeable protons; broad in salt form. |

References

-

Yamada, S., et al. (1972). Diphenylphosphoryl azide.[2][3][4][1][5] A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link

-

BenchChem Technical Guides. (2025). Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. (Methodology adapted for 5-chloro analog).[6] Link

- Batey, R. A., et al. (2005). Carbamoylation of Indoles: A General Route to 2-Aminoindoles. Organic Letters. (Context on 2-aminoindole instability).

-

PubChem Compound Summary. (2024). 5-Chloro-1H-indol-2-amine. National Center for Biotechnology Information. Link

Sources

Solvation Dynamics and Protocol Standardization for 5-Chloro-1H-indol-2-amine in DMSO and Methanol

Executive Summary

For researchers and drug development professionals, the accurate characterization of a compound’s solubility is the bedrock of reproducible biological assays and successful formulation. 5-Chloro-1H-indol-2-amine (a halogenated heterocyclic amine) presents unique solvation challenges due to the competing physicochemical forces of its lipophilic chloro-indole core and its polar, hydrogen-bonding primary amine.

This technical whitepaper provides an in-depth, causality-driven analysis of the solubility of 5-chloro-1H-indol-2-amine in two foundational laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By bridging thermodynamic theory with field-proven methodologies, this guide establishes self-validating protocols for kinetic and thermodynamic solubility profiling.

Physicochemical Profiling & Solvation Mechanics

To dissolve a crystalline solid like 5-chloro-1H-indol-2-amine, the solvent must overcome the compound's crystal lattice energy. The molecule features three distinct interaction domains:

-

The Indole Core: Engages in strong

stacking and hydrophobic interactions. -

The 5-Chloro Substituent: Highly lipophilic and electron-withdrawing, which increases the overall hydrophobicity of the molecule while slightly increasing the acidity of the indole N-H proton.

-

The 2-Amine Group: Acts as both a hydrogen bond donor and acceptor, creating a strong potential for intermolecular hydrogen bonding.

Dimethyl Sulfoxide (DMSO): The Polar Aprotic Approach

DMSO is the universal standard for high-throughput screening (HTS) stock solutions[1]. As a polar aprotic solvent with a high dielectric constant (

Causality in Practice: Because DMSO cannot donate hydrogen bonds, it does not heavily solvate the chloride substituent, but its massive dipole effectively disrupts the

Methanol (MeOH): The Polar Protic Approach

Methanol (

Causality in Practice: Methanol is highly volatile, making it ideal for LC-MS sample preparation and synthetic chemistry workflows where solvent removal is required. Solubility in methanol is generally moderate to high (estimated 10–30 mg/mL), but it requires careful temperature control, as thermodynamic solubility in protic solvents is highly temperature-dependent.

Quantitative Solvation Data

The following table synthesizes the theoretical and extrapolated physicochemical parameters governing the solvation of 5-chloro-1H-indol-2-amine based on established behavior of halogenated indole-amines[2][3][4].

| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) | Rationale / Impact on 5-Chloro-1H-indol-2-amine |

| Solvent Classification | Polar Aprotic | Polar Protic | Dictates hydrogen bonding mechanics with the |

| Dielectric Constant ( | 46.7 | 32.7 | Higher |

| Estimated Solubility Limit | > 50 mg/mL (Highly Soluble) | 10 - 30 mg/mL (Soluble) | DMSO is vastly superior for concentrated stock solutions[5]. |

| Hygroscopicity Risk | Critical | Moderate | Water ingress in DMSO causes rapid precipitation of lipophilic compounds. |

| Recommended Use Case | in vitro assay stocks, HTS | LC-MS, organic synthesis | MeOH is volatile and easily removed; DMSO is retained in assays. |

Mandatory Workflows & Self-Validating Protocols

To ensure scientific integrity, solubility must not be assumed; it must be measured. The following protocols are designed as self-validating systems, ensuring that any degradation or precipitation is immediately caught by quality control (QC) checkpoints.

Protocol A: Kinetic Solubility Determination (Turbidimetry)

Kinetic solubility represents the concentration at which a compound precipitates when a concentrated stock is diluted into an aqueous assay buffer.

Step-by-Step Methodology:

-

Stock Preparation: Weigh exactly 10.0 mg of 5-chloro-1H-indol-2-amine into a sterile, amber glass vial. Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mg/mL stock.

-

Dissolution: Sonicate the vial in a water bath at 25°C for 5 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation energy of dissolution and break the crystalline lattice[3].

-

Serial Dilution: Prepare a 2-fold serial dilution of the DMSO stock across a 96-well plate.

-

Buffer Addition: Add 190 µL of PBS (pH 7.4) to 10 µL of each DMSO dilution (final DMSO concentration = 5%).

-

Incubation & Reading: Incubate for 2 hours at 37°C. Read the absorbance at 620 nm using a microplate reader.

-

Self-Validation (QC): The kinetic solubility limit is defined as the highest concentration where the absorbance at 620 nm does not exceed the blank (buffer + 5% DMSO) by more than 0.05 OD units. A sudden spike in absorbance indicates particulate scattering (precipitation)[1].

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Thermodynamic solubility is the absolute equilibrium solubility of the solid in a pure solvent.

Step-by-Step Methodology:

-

Saturation: Add an excess amount of 5-chloro-1H-indol-2-amine solid (e.g., 100 mg) to 1.0 mL of Methanol in a sealed microcentrifuge tube.

-

Equilibration: Place the tube in a thermomixer set to 25°C and agitate at 800 RPM for 24 hours. Causality: 24 hours ensures that the dynamic equilibrium between the solid phase and the solvated phase is fully established.

-

Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to methanol and ensures no micro-crystals are carried over into the analytical instrument.

-

Quantification (HPLC-UV): Dilute the filtered supernatant 1:100 in mobile phase and inject onto an HPLC system. Quantify the concentration against a pre-established calibration curve of the compound.

Visualizing Solvation and Degradation

To navigate the experimental choices and understand the risks of improper handling, refer to the following logical workflows.

Workflow for the solvation and quality control of 5-chloro-1H-indol-2-amine in organic solvents.

Stability Considerations

Indole-amines are notoriously sensitive to oxidation. When dissolved in oxygen-rich solvents or exposed to light, the primary amine can rapidly oxidize, leading to dimerization or the formation of N-oxides. This degradation directly impacts solubility, as the resulting dimers are highly insoluble and will precipitate out of both DMSO and Methanol. Stock solutions must be purged with an inert gas (Argon or Nitrogen) and stored at -20°C in the dark[2][6].

Degradation pathways of 5-chloro-1H-indol-2-amine leading to solubility loss and precipitation.

References

-

Cayman Chemical. 4-Chloroindole-3-acetic Acid Product Information & Solubility Data. Retrieved from

-

MedChemExpress. 3-Chloroindole Solubility and in vivo Formulation Protocols. Retrieved from

-

Journal of Chemical & Engineering Data (ACS Publications). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from

-

BenchChem. An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO. Retrieved from

-

Cayman Chemical. Indole-3-carbinol Product Information & Solubility Data. Retrieved from

-

GChem Global. DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from

Sources

The 5-Chloro-1H-Indol-2-Amine Scaffold: A Privileged Core for Kinase Inhibitor Design

An In-Depth Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Indole Scaffold in Kinase Inhibition

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and versatile synthetic accessibility have made it a "privileged scaffold" in the design of compounds targeting a wide array of biological targets. Within the vast chemical space of indole derivatives, halogenated variants have garnered significant attention for their ability to modulate pharmacokinetic and pharmacodynamic properties. In particular, the introduction of a chlorine atom at the 5-position of the indole ring has proven to be a highly effective strategy in the development of potent kinase inhibitors.[3] This guide focuses on the 5-chloro-1H-indol-2-amine core, a specific and promising scaffold for the generation of next-generation kinase inhibitors.

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The development of small-molecule kinase inhibitors has revolutionized the treatment of various malignancies.[5] The 5-chloro-1H-indol-2-amine scaffold offers a unique combination of structural features that make it an attractive starting point for the design of potent and selective kinase inhibitors. The 2-amino group provides a key hydrogen bond donor and a vector for further chemical elaboration, while the 5-chloro substituent can enhance binding affinity through hydrophobic interactions and improve metabolic stability.

This technical guide will provide a comprehensive overview of the 5-chloro-1H-indol-2-amine scaffold, from its synthesis and derivatization to its application in the development of targeted kinase inhibitors. We will delve into the structure-activity relationships that govern its biological activity and provide detailed protocols for the evaluation of its inhibitory potential.

Synthetic Strategies: Accessing the 5-Chloro-1H-Indol-2-Amine Core

The efficient synthesis of the 5-chloro-1H-indol-2-amine core and its derivatives is paramount for its exploration as a kinase inhibitor scaffold. While a variety of methods exist for the synthesis of substituted indoles, accessing the 2-amino functionality requires specific strategic considerations.

A common approach to functionalized 5-chloroindoles begins with commercially available precursors, such as 5-chloroindole itself or appropriately substituted anilines.[1] One documented route to a related scaffold, the 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines, starts from 5-chloro-2,3-dibromoaniline, highlighting the versatility of halogenated anilines in constructing complex heterocyclic systems.[6]

A plausible synthetic workflow for generating diverse libraries of 5-chloro-1H-indol-2-amine derivatives for screening is depicted below.

Caption: Generalized synthetic workflow for accessing the 5-chloro-1H-indol-2-amine scaffold.

Experimental Protocol: Synthesis of 5-Chloro-1H-indol-2-amine

The following is a representative, generalized protocol for the synthesis of the core scaffold, which may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Nitration of 5-Chloro-1H-indole

-

To a stirred solution of 5-chloro-1H-indole in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., nitric acid in sulfuric acid) at a controlled temperature (e.g., 0-5 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitated 5-chloro-2-nitro-1H-indole by filtration.

-

Wash the solid with water until neutral and dry under vacuum.

Step 2: Reduction of 5-Chloro-2-nitro-1H-indole

-

Suspend 5-chloro-2-nitro-1H-indole in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H2, Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, filter the mixture (if using a solid catalyst) and neutralize the solution.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-chloro-1H-indol-2-amine by column chromatography or recrystallization to yield the final product.

The 5-Chloro-1H-Indol-2-Amine Scaffold in Kinase Inhibition

Derivatives of the broader 5-chloro-indole scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, particularly those involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7]

Targeting EGFR:

Mutations in the EGFR signaling pathway are key drivers in several cancers, making it a prime target for drug development.[2] Numerous indole-based compounds have been reported as potent EGFR inhibitors.[1][8] For instance, a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamides have been synthesized and shown to exhibit promising EGFR inhibitory activity.[8] While these are not direct 2-amino derivatives, the data underscores the potential of the 5-chloroindole core in targeting the ATP-binding site of EGFR.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Targeting VEGFR:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the VEGFR signaling pathway.[6] Several indole-containing compounds have been developed as VEGFR inhibitors.[2] The 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold, for example, was designed to be a potent and selective VEGFR-2 inhibitor.[9] This again highlights the utility of the 5-chloroindole core in designing inhibitors that target the ATP-binding site of key kinases.

Quantitative Data on 5-Chloro-Indole Derivatives as Kinase Inhibitors

The following table summarizes the inhibitory activities of various 5-chloro-indole derivatives against different kinases. It is important to note that these are not all direct derivatives of 5-chloro-1H-indol-2-amine, but they provide valuable insights into the potential of this scaffold.

| Compound Class | Target Kinase | IC50/GI50 (nM) | Reference |

| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR | 68 | [1] |

| 5-chloro-3-hydroxymethyl-indole-2-carboxamide (IVc) | EGFR | 120 | [1] |

| 5-chloro-N4-phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine (5) | VEGFR-2 | Comparable to Sunitinib | [9] |

| Indole derivative (Compound III) | EGFR | 18 | [7] |

| Indole derivative (Compound III) | VEGFR-2 | 45 | [7] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | EGFR (wild-type) | 68 | [7] |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f) | EGFR (T790M mutant) | 9.5 | [7] |

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 5-chloro-1H-indol-2-amine scaffold is still emerging, we can extrapolate key principles from related indole-based kinase inhibitors.

-

The 5-Chloro Group: The presence of the chlorine atom at the 5-position is often crucial for potent inhibitory activity. It is believed to engage in favorable hydrophobic interactions within the ATP-binding pocket of many kinases.[9]

-

The 2-Amino Group: The 2-amino group serves as a critical hydrogen bond donor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region. This is a common feature in many ATP-competitive kinase inhibitors. Furthermore, this amino group provides a convenient handle for introducing a wide variety of substituents to explore different regions of the kinase active site and to modulate physicochemical properties.

-

Substitutions on the 2-Amino Group: The nature of the substituent on the 2-amino group can significantly impact potency and selectivity. Aryl or heteroaryl groups can form additional π-stacking or hydrophobic interactions. Linkers of varying lengths and flexibility can be used to position functional groups in specific sub-pockets of the kinase active site.

-

Modifications at Other Positions: While this guide focuses on the 2-amino scaffold, modifications at other positions of the indole ring (e.g., N1, C3) can also be used to fine-tune the properties of the inhibitor.

Experimental Protocols for Kinase Inhibition Assays

The evaluation of novel compounds as kinase inhibitors requires robust and reliable assay methodologies. Both biochemical and cell-based assays are essential to fully characterize the activity of a potential inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (Generic)

This protocol provides a general framework for a biochemical kinase assay, which can be adapted for specific kinases.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (5-chloro-1H-indol-2-amine derivatives) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the kinase and the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Pre-incubate the kinase and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Incubate the reaction for a specific time at the optimal temperature for the kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using a suitable software.

Protocol 2: Cell-Based Kinase Inhibition Assay (e.g., EGFR Phosphorylation)

This protocol describes a method to assess the ability of a compound to inhibit kinase activity within a cellular context.

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

-

Cell culture medium and supplements

-

Test compounds

-

Ligand to stimulate the kinase (e.g., EGF for EGFR)

-

Lysis buffer

-

Antibodies for Western blotting (anti-phospho-kinase, anti-total-kinase, and a loading control like anti-actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a few hours to reduce basal kinase activity.

-

Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated form of the target kinase and the total amount of the kinase.

-

Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation at different compound concentrations.

Caption: General workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

The 5-chloro-1H-indol-2-amine scaffold represents a highly promising, yet relatively underexplored, core for the development of novel kinase inhibitors. The synthetic accessibility of this scaffold, combined with the favorable electronic and steric properties imparted by the 2-amino and 5-chloro substituents, provides a solid foundation for the generation of diverse chemical libraries. While the broader class of 5-chloro-indoles has demonstrated significant potential in targeting key oncogenic kinases like EGFR and VEGFR, a more focused investigation into the specific contributions and derivatization possibilities of the 2-amino group is warranted.

Future research in this area should concentrate on:

-

Systematic SAR studies: The synthesis and evaluation of a focused library of 5-chloro-1H-indol-2-amine derivatives with diverse substitutions at the 2-amino position will be crucial to elucidate detailed structure-activity relationships.

-

Kinome-wide profiling: To understand the selectivity profile of this scaffold, promising lead compounds should be screened against a broad panel of kinases.

-

Structural biology: Co-crystallization of lead compounds with their target kinases will provide invaluable insights into their binding modes and guide further rational design efforts.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the 5-chloro-1H-indol-2-amine scaffold has the potential to yield a new generation of potent and selective kinase inhibitors for the treatment of cancer and other diseases.

References

- BenchChem. (2025). Synthetic Blueprint: Crafting Novel VEGFR-2 Inhibitors from 5-Chloro-2,3-dibromoaniline.

- Youssif, B. G. M., Abdel-Wahab, B. F., Abdel-Latif, E., & Westermann, B. (2023).

- Youssif, B. G. M., Abdel-Wahab, B. F., Abdel-Latif, E., & Westermann, B. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 112, 104960.

- Elimam, D. M., Elgazar, A. A., El-Senduny, F. F., El-Domany, R. A., Badria, F. A., & Eldehna, W. M. (2022). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1365–1380.

- (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 269–306.

- Cushman, M., Nagarathnam, D., Gopal, D., He, H. M., Lin, C. M., & Hamel, E. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Journal of medicinal chemistry, 56(3), 1234-1246.

- BenchChem. (2025).

- MDPI. (2024). CDK Inhibitors and FDA: Approved and Orphan. International Journal of Molecular Sciences, 25(8), 4496.

- Elsevier. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(10), 100159.

- MDPI. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. International Journal of Molecular Sciences, 24(2), 1673.

Sources

- 1. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 2-Aminoindole Derivatives in Cancer Research

This guide provides an in-depth technical analysis of 2-aminoindole derivatives, a scaffold of increasing significance in oncology due to its versatility as a bioisostere for nucleotide bases and its ability to engage multiple oncogenic targets.

Technical Guide & Whitepaper

Executive Summary

The 2-aminoindole scaffold represents a privileged structure in medicinal chemistry, distinct from its more common 3-substituted indole counterparts (e.g., tryptophan, serotonin). Its unique chemical nature—often existing in tautomeric equilibrium with 2-iminoindoline—allows for diverse hydrogen bonding patterns and pi-stacking interactions. In cancer research, derivatives of 2-aminoindole have emerged as potent tubulin polymerization inhibitors , DNA minor groove binders , and kinase inhibitors (specifically VEGFR and CDK). This guide dissects the structure-activity relationships (SAR), synthetic accessibility, and validated protocols for evaluating these compounds.

Chemical Space & Tautomeric Control

To effectively utilize 2-aminoindoles, researchers must understand their inherent instability. Unsubstituted 2-aminoindole rapidly auto-oxidizes. Biologically active derivatives are typically stabilized by electron-withdrawing groups (EWGs) at the C-3 position.

-

The Tautomeric Challenge:

-

Form A (Amino): Aromatic, planar. Favored by C-3 EWGs (e.g., -CN, -COOEt, -CONH2).

-

Form B (Imino): Non-aromatic, 2-iminoindoline. Favored in unsubstituted systems.

-

-

Design Strategy: Most successful anticancer leads utilize the 2-amino-3-cyano or 2-amino-3-carboxamide core to lock the amino tautomer, ensuring consistent binding poses in protein pockets.

Mechanisms of Action

The anticancer activity of 2-aminoindoles is pleiotropic. The specific mechanism is dictated by the substitution pattern at N-1, C-3, and the exocyclic amine.

Tubulin Polymerization Inhibition

Certain 2-aminoindole derivatives function as colchicine-site binders .[1] Unlike taxanes which stabilize microtubules, these derivatives destabilize them, preventing spindle formation during mitosis.

-

Key Interaction: The indole core occupies the hydrophobic pocket of

-tubulin, while the 2-amino group forms essential hydrogen bonds with residues like Asn101 or Thr179 . -

Outcome: G2/M phase cell cycle arrest and subsequent apoptosis.[1][2][3]

DNA Minor Groove Binding

Bis-2-aminoindoles (dimers linked by a spacer) act as sequence-specific DNA minor groove binders.

-

Mechanism: The crescent shape of the dimer fits the curvature of the minor groove in AT-rich regions. The exocyclic amines (protonated at physiological pH) form electrostatic interactions with the phosphate backbone.

-

Therapeutic Utility: Inhibition of transcription factors (e.g., FoxM1) that require DNA binding, effectively "silencing" oncogenes.

Kinase Inhibition (VEGFR/CDK)

The 2-aminoindole motif serves as a bioisostere for the adenine ring of ATP.

-

Target: ATP-binding pocket of kinases (e.g., VEGFR-2, CDK2).

-

Binding Mode: The donor-acceptor-donor (DAD) motif of the 2-amino-3-carboxamide system mimics the hinge-binding region of ATP, forming bidentate hydrogen bonds with the kinase hinge residues.

Visualizing the Pathways

The following diagram illustrates the multi-target logic of 2-aminoindole derivatives.

Caption: Mechanistic pathways of 2-aminoindole derivatives leading to cancer cell death.

Structure-Activity Relationship (SAR)

The following table summarizes the consensus SAR derived from recent literature for optimizing anticancer potency.

| Position | Substitution | Effect on Activity | Mechanistic Rationale |

| C-3 | Cyano (-CN) | Essential | Stabilizes amino tautomer; small size fits many pockets. |

| C-3 | Carboxamide (-CONH2) | High | H-bond donor/acceptor for kinase hinge regions. |

| C-3 | Aryl/Heteroaryl | Variable | Bulky groups here favor tubulin binding over kinase inhibition. |

| N-1 | Methyl / Ethyl | Moderate | Improves lipophilicity (logP) and cellular permeability. |

| N-1 | Benzyl | High | Often increases potency via pi-stacking in the hydrophobic pocket. |

| C-5 | Halogen (F, Cl) | High | Blocks metabolic oxidation; enhances hydrophobic interactions. |

| 2-NH2 | Acylation (-NHCOR) | Low | Generally reduces activity by removing key H-bond donor capability. |

Experimental Protocols

These protocols are designed for validation and reproducibility.

Synthesis: One-Pot Reductive Cyclization

Rationale: Accessing the 2-aminoindole core from 2-halonitrobenzenes is more robust than the unstable aniline-cyanogen bromide route.

-

Reagents: 2-Fluoro-nitrobenzene (1.0 eq), Cyanoacetamide (1.1 eq), K2CO3 (2.0 eq), DMF.

-

Step A (SNAr): Stir mixture at RT for 4h. The active methylene of cyanoacetamide displaces the fluorine.

-

Step B (Reduction/Cyclization): Add Sodium Dithionite (Na2S2O4) (3.0 eq) and water directly to the reaction vessel. Heat to 80°C for 2h.

-

Purification: Precipitate with ice water. Recrystallize from Ethanol/DMF.

-

Validation: NMR must show the disappearance of nitro peaks and appearance of the -NH2 singlet (typically

5.0-7.0 ppm, exchangeable with D2O).

Biological Assay: Tubulin Polymerization (Fluorescence Based)

Rationale: Standard MTT assays confirm cytotoxicity but not the mechanism. This assay specifically validates microtubule destabilization.

-

Materials: Purified tubulin (>99%), GTP, DAPI (fluorophore reporter).

-

Protocol:

-

Prepare Tubulin buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

-

Dilute tubulin to 3 mg/mL in buffer with 1 mM GTP.

-

Add test compound (10

M) or control (Colchicine 5 -

Initiate polymerization by adding tubulin solution.

-

Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.

-

-

Data Analysis: Plot fluorescence vs. time. A "flattened" curve compared to vehicle control indicates inhibition.

Screening Workflow Diagram

The following DOT diagram outlines the logical flow for screening new derivatives.

Caption: Logical workflow for synthesizing and validating 2-aminoindole anticancer candidates.

References

-

Review of Indole-Based Tubulin Inhibitors: Tang, S., et al. (2022).[8][9] "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules. [Link]

-

Synthesis of 2-Aminoindoles: Gao, K., et al. (2020). "Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides." Chemical Communications. [Link]

-

DNA Minor Groove Binding: Cai, X., et al. (2009). "DNA minor groove binders: back in the groove." Cancer Treatment Reviews. [Link]

-

Mechanistic Insight (Kinase/Tubulin): Li, Y., et al. (2020). "Structural insights into the design of indole derivatives as tubulin polymerization inhibitors." FEBS Letters. [Link]

-

Indole-3-carboxamides as Enzyme Inhibitors: Chehardoli, G., et al. (2020). "Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides." Molecular Diversity. [Link]

Sources

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cib.csic.es [cib.csic.es]

Introduction: The Critical Role of pKa in Medicinal Chemistry

An In-Depth Technical Guide to the pKa Values of 5-chloro-1H-indol-2-amine

For Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For drug development professionals, a thorough understanding of a compound's pKa is indispensable, as it profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1] The degree of ionization affects a molecule's solubility, lipophilicity, protein binding, and ability to permeate biological membranes—factors that are paramount to its efficacy and pharmacokinetic profile. This guide provides a detailed examination of 5-chloro-1H-indol-2-amine, a substituted indole derivative of interest, focusing on the theoretical and practical aspects of determining its pKa values.

Theoretical Framework: Deconstructing the Ionizable Centers of 5-chloro-1H-indol-2-amine

5-chloro-1H-indol-2-amine possesses two primary ionizable centers, giving it both acidic and basic characteristics. A comprehensive analysis requires considering each site's unique chemical environment.

The Acidic Center: The Indole N-H Proton (pKa₁)

The nitrogen atom of the indole ring is not basic; its lone pair of electrons is delocalized to maintain the aromaticity of the bicyclic system, making it unavailable for protonation under normal conditions.[2][3] Instead, the N-H proton is weakly acidic. For the parent indole molecule, the pKa of this proton is approximately 17 in aqueous solution and 21 in DMSO, requiring a very strong base for deprotonation.[2]

The introduction of a chloro-substituent at the 5-position is expected to increase the acidity of the N-H proton. The chlorine atom exerts a net electron-withdrawing effect through induction, which stabilizes the resulting indolide anion upon deprotonation. This stabilization lowers the energy of the conjugate base, thereby lowering the pKa value relative to the unsubstituted indole. Indeed, a predicted pKa value for the related compound 5-chloroindole is 16.09 ± 0.30.[4]

The Basic Center: The 2-Amino Group (pKa₂)

The exocyclic amino group at the 2-position imparts basicity to the molecule. This primary amine can accept a proton to form a positively charged ammonium cation. The basicity of this group is influenced by several factors:

-

Hybridization: The nitrogen is sp³ hybridized in the protonated form and approximately sp² in the neutral form, allowing its lone pair to interact with the indole π-system.[5]

-

Resonance: The lone pair on the 2-amino group can be delocalized into the indole ring system. This delocalization stabilizes the neutral form, which reduces the availability of the lone pair for protonation and thus decreases the basicity compared to a typical alkylamine.[5]

-

Inductive Effect: The electron-withdrawing 5-chloro group further reduces the electron density on the indole ring and, consequently, on the 2-amino nitrogen. This inductive effect destabilizes the conjugate acid (the protonated form), leading to a lower pKa for the ammonium cation (i.e., a weaker base).

The interplay of these factors suggests that the 2-amino group will be significantly less basic than simple aliphatic amines but will still represent the primary basic center of the molecule.

Figure 1: A diagram illustrating the two key ionization equilibria for 5-chloro-1H-indol-2-amine.

Quantitative pKa Data: Predicted and Comparative Values

| Compound/Group | Ionizable Group | pKa Value | Value Type | Source |

| Indole | N-H (Acidic) | ~17 | Experimental (in H₂O) | [2] |

| Indole | N-H (Acidic) | 21.0 | Experimental (in DMSO) | [2] |

| 5-Chloroindole | N-H (Acidic) | 16.09 ± 0.30 | Predicted | [4] |

| Indole | C3-Protonation | -3.6 | Experimental | [2] |

| Aniline | -NH₃⁺ (Conjugate Acid) | 4.63 | Experimental (in H₂O) | N/A |

| 5-chloro-1H-indol-2-amine | N-H (Acidic) | ~15-16 | Estimated | N/A |

| 5-chloro-1H-indol-2-amine | -NH₃⁺ (Conjugate Acid) | ~3-5 | Estimated | N/A |

Note: Estimated values are based on the influence of the chloro-substituent and the indole ring on the parent structures.

Methodologies for pKa Determination

For novel compounds like 5-chloro-1H-indol-2-amine, experimental determination is crucial for obtaining accurate pKa values. The following protocols are industry-standard methods suitable for this class of molecule.

Experimental Protocol 1: UV-Vis Spectrophotometric Titration

This method is highly effective for compounds containing a chromophore near the ionization site, as protonation or deprotonation will alter the electronic structure and thus the UV-Vis absorbance spectrum.[1][6] It requires only a small amount of sample compared to potentiometry.[1]

Causality and Rationale: The indole ring system is an excellent chromophore. Ionization of either the N-H group or the 2-amino group will change the extent of conjugation and electron distribution within the molecule, leading to a measurable shift in the absorbance spectrum (either in wavelength or intensity). By monitoring this change across a range of pH values, a sigmoidal curve can be generated, the inflection point of which corresponds to the pKa.[7]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 5-chloro-1H-indol-2-amine in a co-solvent like DMSO or methanol to ensure solubility.[1]

-

Preparation of Buffer Solutions: Prepare a series of universal buffer solutions covering a wide pH range (e.g., pH 2 to 12). The ionic strength of all buffers should be kept constant using a background electrolyte like 0.1 M KCl.

-

Sample Preparation: In a 96-well UV-transparent microplate, add a small, fixed volume of the compound stock solution to each well. Then, add a larger, fixed volume of each buffer solution to the wells, ensuring the final co-solvent concentration is low (e.g., <2%) to minimize its effect on the aqueous pKa.[1]

-

Spectrophotometric Measurement:

-

Perform a full wavelength scan (e.g., 250-500 nm) for the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference between the ionized and neutral species.

-

Set the spectrophotometer to read the absorbance of all wells at this predetermined wavelength.

-

-

Data Analysis:

Sources

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 7. ishigirl.tripod.com [ishigirl.tripod.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 5-Chloro-1H-indol-2-amine from 2-Chloro-5-nitroaniline via Vicarious Nucleophilic Substitution

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

2-Aminoindoles are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors, GPCR ligands, and antimicrobial agents. However, synthesizing specific halogenated 2-aminoindoles presents significant topological challenges.

When attempting to synthesize 5-chloro-1H-indol-2-amine directly from 2-chloro-5-nitroaniline , chemists face a structural impossibility: the para-relationship of the two nitrogen atoms in the starting material prevents both from being incorporated into the requisite 1,2-positions of the indole ring. To circumvent this, we have designed a highly efficient, self-validating three-step protocol.

This route relies on the strategic removal of the redundant C1 amine, followed by the precise introduction of a two-carbon nitrile unit using Vicarious Nucleophilic Substitution (VNS) , and concludes with a reductive cyclization.

Mechanistic Causality & Workflow

To ensure high fidelity and predictability in the synthesis, every step is grounded in established mechanistic causality:

-

Reductive Deamination: The native amine on 2-chloro-5-nitroaniline is topologically useless for the final indole core. By diazotizing and reducing this group with hypophosphorous acid, we generate 1-chloro-4-nitrobenzene. This perfectly positions the strongly electron-withdrawing nitro group para to the chlorine, activating the ortho-position for nucleophilic attack.

-

Vicarious Nucleophilic Substitution (VNS): Traditional nucleophilic aromatic substitution (

) replaces a leaving group (like halogen). However, Mąkosza's VNS methodology allows for the direct replacement of hydrogen in nitroarenes . By reacting 1-chloro-4-nitrobenzene with 4-chlorophenoxyacetonitrile and a strong base, the carbanion attacks the ortho-position. The subsequent -